N-(piperidin-3-ylmethyl)acetamide
Description
Contextualization within Heterocyclic Chemistry and Amide Functional Groups
N-(piperidin-3-ylmethyl)acetamide is a distinct molecule that embodies the convergence of two fundamental chemical entities: a heterocyclic amine and an amide functional group. Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are foundational to biological processes and pharmaceutical sciences. ijrst.com Among these, the piperidine (B6355638) ring, a saturated six-membered heterocycle with one nitrogen atom, is a ubiquitous structural motif. ijrst.comwikipedia.orgnih.gov Its non-aromatic, flexible chair-like conformation allows for specific three-dimensional arrangements of substituents, which is critical for molecular recognition at biological targets. ijrst.comwikipedia.org
Concurrently, the amide functional group (-C(=O)N-) is one of the most vital linkages in chemistry and biology. chemistrytalk.orgorganicchemexplained.com Its remarkable stability and capacity to participate in hydrogen bonding make it a cornerstone of peptide chemistry and a frequent component in a vast array of pharmaceutical agents. organicchemexplained.comnumberanalytics.comresearchgate.net The N-substituted acetamide (B32628) portion of the title compound, specifically a secondary amide, introduces a level of structural complexity and functionality that is a focal point for synthetic modification and biological evaluation. fiveable.me The chemical marriage of the piperidine heterocycle with the acetamide functional group in this compound creates a scaffold that is ripe for exploration in various research domains.
Significance of Piperidine Scaffolds in Molecular Design
The piperidine scaffold is not merely a common structural unit; it is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its frequent appearance in the structures of numerous approved drugs and natural alkaloids. wikipedia.orgnih.govresearchgate.net The inclusion of a piperidine ring in a molecule can profoundly and beneficially influence its properties. researchgate.netthieme-connect.comthieme-connect.com
Key advantages of incorporating piperidine scaffolds include:
Modulation of Physicochemical Properties: The nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions. researchgate.netthieme-connect.com
Enhancement of Biological Activity and Selectivity: The defined stereochemistry and conformational flexibility of the piperidine ring enable precise orientation of functional groups, leading to improved binding affinity and selectivity for specific biological targets. researchgate.netthieme-connect.comthieme-connect.com
Improvement of Pharmacokinetic Profiles: The presence of a piperidine moiety can favorably alter a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netthieme-connect.comresearchgate.net
Versatility as a Building Block: Piperidine and its derivatives are extensively used as synthetic intermediates for creating more complex molecules for a wide range of applications, from pharmaceuticals to agrochemicals. nih.govyoutube.comijnrd.org
The prevalence of this scaffold in drugs targeting the central nervous system (CNS), as well as in treatments for cancer and infectious diseases, underscores its critical role in modern drug discovery. nih.govpmarketresearch.com
Overview of Research Trajectories for N-substituted Acetamides
N-substituted acetamides represent a broad and actively researched class of compounds. Their structural versatility, achieved by modifying the substituent on the nitrogen atom, allows for the fine-tuning of a molecule's steric and electronic properties. fiveable.me This adaptability has made them valuable intermediates and target molecules in diverse areas of chemical research. acs.orgacs.orgtandfonline.com
Recent research has highlighted the potential of N-substituted acetamides in several therapeutic areas. For instance, derivatives are being investigated as potent enzyme inhibitors, including those for monoamine oxidase (MAO), which is relevant for neurological disorders. nih.gov Furthermore, specific N-acetamide substituted compounds have been explored as ligands for receptors implicated in inflammation and oncology. The ability to systematically alter the N-substituent provides a powerful tool for developing structure-activity relationships (SAR), guiding the design of molecules with optimized potency and selectivity. researchgate.net
Scope and Academic Objectives of Research on this compound
The primary academic and research interest in this compound centers on its role as a versatile chemical building block and its potential as a scaffold for the synthesis of novel, biologically active compounds. Given the established importance of both the piperidine ring and the N-substituted acetamide moiety, this compound serves as an ideal starting point for chemical library synthesis and drug discovery programs.
The key objectives for research involving this compound include:
Synthetic Utility: Exploring its reactivity and utility as a precursor in the synthesis of more elaborate molecular architectures. It is often used as an intermediate in multi-step synthetic pathways. ijnrd.orgontosight.ai
Pharmacological Screening: Investigating the biological activities of the compound itself and its derivatives. The combination of the piperidine and acetamide groups suggests potential interactions with various biological targets, such as enzymes and receptors in the central nervous system. ontosight.ai
Structure-Activity Relationship (SAR) Studies: Using this compound as a core structure for generating a library of analogues. By systematically modifying the piperidine ring or the acetamide group, researchers can probe the structural requirements for a desired biological effect, leading to the identification of more potent and selective agents.
In essence, this compound is not typically an end product but rather a crucial intermediate and molecular scaffold, the study of which contributes to the broader advancement of medicinal chemistry and the development of new therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90346-06-8 | sigmaaldrich.comsigmaaldrich.combldpharm.com |
| Molecular Formula | C₈H₁₆N₂O | bldpharm.comsigmaaldrich.com |
| Molecular Weight | 156.23 g/mol | sigmaaldrich.combldpharm.com |
| Form | Solid | sigmaaldrich.com |
| SMILES | O=C(C)NCC1CNCCC1 | sigmaaldrich.com |
| InChI Key | TXZBOHMPGYOABD-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(piperidin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-6-8-3-2-4-9-5-8/h8-9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZBOHMPGYOABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405688 | |
| Record name | N-(piperidin-3-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90346-06-8 | |
| Record name | N-(3-Piperidinylmethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90346-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(piperidin-3-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(piperidin-3-ylmethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for N Piperidin 3 Ylmethyl Acetamide and Its Analogs
Strategic Approaches to Amide Bond Formation in N-(piperidin-3-ylmethyl)acetamide Synthesis
The final step in the synthesis of this compound is the formation of a stable amide bond. This involves the acylation of a 3-(aminomethyl)piperidine precursor with an acetyl group. Several well-established and novel methods can be employed for this transformation, each with distinct advantages.
The most direct method involves the reaction of the primary amine on the precursor with a reactive derivative of acetic acid, such as acetyl chloride or acetic anhydride (B1165640). These reactions are typically rapid and high-yielding but produce stoichiometric amounts of acidic byproducts (HCl or acetic acid, respectively), which must be neutralized with a base.
Alternatively, the direct coupling of acetic acid with the amine precursor can be achieved using a coupling reagent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. This approach is valued for its mild reaction conditions, which are crucial when working with sensitive or complex substrates.
More recent advancements include the development of catalytic methods for direct amidation, which are more atom-economical and environmentally benign. researchgate.netunimi.it Chemoenzymatic strategies, for instance, can facilitate the direct ligation of an unprotected amino acid with an amine, avoiding the need for extensive protecting group chemistry and harsh reagents. d-nb.infonih.gov Flow chemistry has also emerged as a powerful tool, allowing for rapid and controlled amide bond formation, often with suppressed side reactions and improved safety profiles. researchgate.net
Table 1: Comparison of Common Amide Bond Formation Strategies
| Method | Acylating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Halide | Acetyl Chloride | Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM), 0°C to RT | High reactivity, fast, high yield | Generates corrosive HCl byproduct |
| Acid Anhydride | Acetic Anhydride | Base or neat, RT or gentle heating | High reactivity, readily available | Generates carboxylic acid byproduct |
| Coupling Reagent | Acetic Acid + EDC/DCC | Aprotic Solvent (e.g., DMF, DCM), RT | Mild conditions, high yield, good for sensitive substrates | Generates urea (B33335) byproduct, coupling agents can be expensive |
| Enzymatic | Amino Acid + ATP | Aqueous buffer, physiological pH | High selectivity, environmentally benign, no protecting groups needed d-nb.infonih.gov | Enzyme specificity, cost, and stability can be limiting |
Methods for Functionalization of the Piperidine (B6355638) Ring in this compound Precursors
The synthesis of the core piperidine structure with the required substitution pattern is a critical phase. Various classical and modern reactions are employed to construct and functionalize the piperidine ring before the final acylation step.
Mannich Reaction Applications in Piperidine Derivatization
The Mannich reaction is a powerful three-component reaction that forms a C-C bond and is widely used to prepare piperidine precursors, particularly substituted piperidones. nih.govjofamericanscience.org The reaction involves the aminoalkylation of an active hydrogen compound with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. jofamericanscience.org For instance, the condensation of a ketone, an aldehyde, and an amine hydrochloride can yield a 4-piperidone (B1582916) scaffold. These piperidones can then be further modified and reduced to the corresponding piperidines.
The versatility of the Mannich reaction allows for the synthesis of a wide variety of substituted piperidones by changing the ketone, aldehyde, and amine components. researchgate.net Research has shown that using acetic acid as a solvent can significantly improve reaction speed and yield. The nitro-Mannich (or aza-Henry) reaction, which uses a nitroalkane and an imine, is another powerful variant for creating β-nitroamines, which are valuable intermediates for piperidine-based drug synthesis. researchgate.net
N-Alkylation and Acylation Strategies
While the target compound this compound has an unsubstituted piperidine nitrogen, the synthesis of its analogs often requires functionalization at this position. N-alkylation is a common strategy to introduce alkyl groups onto the piperidine nitrogen. chemicalforums.com A standard procedure involves reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The choice of base is critical to neutralize the acid formed during the reaction; without it, the reaction slows as the piperidinium (B107235) salt accumulates. researchgate.net
N-acylation is another key functionalization strategy, introducing an acyl group to the nitrogen. This is analogous to the final amide bond formation step but can be used to install different acyl groups or protecting groups on the piperidine nitrogen to direct reactivity at other positions on the ring.
Advanced Synthetic Protocols for this compound Scaffolds
To meet the demands of modern drug discovery, chemists are continually developing more efficient, flexible, and sustainable synthetic methods. Advanced protocols for piperidine synthesis focus on modularity and enhanced reaction efficiency.
Modular Synthesis Design and Implementation
Modular or scaffold-based synthesis aims to simplify the construction of complex molecules by assembling them from simple, interchangeable building blocks. nih.govcore.ac.uk This approach drastically reduces the number of synthetic steps compared to traditional linear syntheses. news-medical.net
A recently unveiled two-step modular strategy for functionalizing piperidines combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.net In the first step, an enzyme selectively installs a hydroxyl group at a specific position on the piperidine ring. In the second step, this functionalized piperidine undergoes nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds. This method avoids the need for protecting groups and expensive precious metal catalysts like palladium, streamlining the path to complex 3D molecules. news-medical.net This approach has been shown to reduce synthetic sequences that were formerly 7-17 steps down to just 2-5 steps. news-medical.net Other modular approaches include multicomponent reactions that assemble the piperidine ring from several simple starting materials in a single step. rsc.org
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically accelerate reaction rates, often increasing yields and improving product purity. researchgate.netyoutube.com The technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to significant reductions in reaction times from hours to mere minutes. nih.govmdpi.com
This technology has been successfully applied to the synthesis of various piperidine-containing heterocycles. nih.govnih.gov For example, the final nucleophilic substitution or condensation steps in the formation of piperidine derivatives can be efficiently carried out under microwave irradiation, often providing excellent yields. nih.govnih.gov The advantages of this green chemistry approach include not only speed and efficiency but also the potential to use more environmentally friendly solvents. researchgate.netyoutube.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Condensation
| Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Conventional Heating | 2-3 hours | Moderate (~60%) | Reflux at 70°C | nih.gov |
| Microwave Irradiation | 2-3 minutes | Good to Excellent | 65-70°C | nih.govnih.gov |
Flow Chemistry Applications in Continuous Production
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of pharmaceutical intermediates and active ingredients. acs.org Flow chemistry, which involves performing reactions in a continuous stream through narrow channels or tubes, offers enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. acs.orgorganic-chemistry.org
For the synthesis of N-acetylated piperidines like this compound, flow chemistry presents several advantages over batch methods. Industrial-scale production has seen the adoption of continuous flow acetylation, which significantly reduces reaction times and improves throughput. In one such process, microchannel reactors are utilized to ensure rapid heat dissipation and efficient mixing. Using acetic anhydride as the acetylating agent, the reaction can be completed with a residence time of just 10 minutes at 25°C, achieving a high yield and purity. This method offers a substantial reduction in solvent usage and a significant increase in productivity compared to conventional batch processing.
Another sustainable approach involves the use of acetonitrile as both the acetylating agent and the solvent, with alumina (B75360) serving as a reusable, non-toxic Lewis acid catalyst. mdpi.com This continuous flow process for N-acetylation has been successfully applied to various amines, including piperidine, resulting in quantitative yields of the acetylated products. The reaction is typically performed at elevated temperatures (around 200°C) and pressures (50 bar), with a residence time of approximately 27 minutes. mdpi.com The ability to reuse the catalyst and the use of a milder, cost-effective acetylating agent highlight the economic and environmental benefits of this flow process. mdpi.com
The development of continuous flow protocols for creating chiral piperidines has also been a focus of recent research. A practical method using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents in a flow system has been shown to produce enantioenriched α-substituted piperidines in high yields and diastereoselectivities within minutes. organic-chemistry.orgacs.org Such rapid and scalable processes are invaluable for the efficient production of chiral building blocks. organic-chemistry.org
Table 1: Comparison of Batch vs. Continuous Flow Acetylation
| Parameter | Batch Processing | Continuous Flow Acetylation |
|---|---|---|
| Reaction Time | Several hours | ~10-30 minutes mdpi.com |
| Yield | 85–92% | 94% to quantitative mdpi.com |
| Purity | Variable, often requires extensive purification | >99% achievable with in-line purification |
| Throughput | Lower, limited by vessel size | High (e.g., 50 kg/hour) |
| Solvent Usage | High | Reduced by up to 40% |
| Safety | Handling of hazardous reagents in large quantities | Improved safety due to smaller reaction volumes |
Stereoselective Synthesis of Enantiopure this compound Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the synthesis of enantiomerically pure compounds a critical aspect of medicinal chemistry. For this compound, which possesses a chiral center at the 3-position of the piperidine ring, several stereoselective synthetic strategies have been developed.
One primary method for obtaining enantiopure (R)-N-(piperidin-3-yl)acetamide is through the chiral resolution of a racemic mixture. This can be achieved by reacting racemic N-(piperidin-3-yl)acetamide with a chiral resolving agent, such as Di-p-toluoyl-L-tartaric acid, in a solvent mixture like methanol-water. This reaction forms diastereomeric salts, one of which preferentially crystallizes from the solution. The desired diastereomer, containing the (R)-enantiomer, can then be isolated and neutralized with a base (e.g., NaOH) to yield the enantiopure product with high enantiomeric excess.
Asymmetric synthesis offers a more direct route to enantiopure piperidine derivatives. A versatile strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine (B92270) derivative to generate 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org Subsequent reduction of the tetrahydropyridine (B1245486) yields the desired enantioenriched 3-substituted piperidine. acs.org Other approaches include the functionalization of a pre-existing piperidine ring. For instance, rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at specific positions on the piperidine ring with high regio- and stereoselectivity, controlled by the choice of catalyst and nitrogen-protecting group. nih.gov
Inspired by biosynthetic pathways, a three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org This method uses a chiral α-methyl benzylamine (B48309) to form a chiral aldimine in situ, which then reacts with an aldehyde and a 1,3-bis-trimethylsilyl enol ether to produce a chiral dihydropyridinone intermediate. This versatile intermediate serves as a cornerstone for building a variety of chiral piperidine compounds. rsc.org
Table 2: Overview of Stereoselective Synthetic Routes
| Method | Description | Key Reagents/Catalysts | Achieved Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation. | Di-p-toluoyl-L-tartaric acid | 98–99% |
| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral pyridine or tetrahydropyridine precursor. acs.orgnih.gov | Rhodium or Iridium catalysts with chiral ligands acs.orgmdpi.com | High, often >90% |
| Vinylogous Mannich Reaction | Three-component reaction to form a chiral dihydropyridinone intermediate. rsc.org | Chiral α-methyl benzylamine, Sn(OTf)₂ rsc.org | High diastereoselectivity |
| C-H Functionalization | Site-selective and stereoselective introduction of substituents on a piperidine ring. nih.gov | Rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) nih.gov | Up to 99% ee and >20:1 d.r. nih.gov |
Analytical Purity Assessment and Isolation Techniques for this compound
Ensuring the purity of this compound is crucial for its use as a chemical intermediate. A combination of isolation and analytical techniques is employed to achieve and verify the required purity levels.
Isolation and Purification:
Following synthesis, the crude product is typically isolated and purified using one or more of the following methods:
Crystallization: This is a common and effective method for purifying solid compounds. For acetamide (B32628) derivatives, recrystallization from a suitable solvent or solvent mixture can yield high-purity crystalline material. A mixture of ethanol (B145695) and water (e.g., 3:1 ratio) has been noted as effective for yielding needle-shaped crystals of high purity (99.5%), with a recovery of 80-85%. For acetamide itself, recrystallization from a mixture of benzene (B151609) and ethyl acetate (B1210297) or methanol (B129727) and ether has been recommended. orgsyn.org The choice of solvent is critical and is determined by the solubility profile of the compound and its impurities.
Chromatography: Flash chromatography is a widely used technique for the purification of organic compounds. For this compound, a silica (B1680970) gel column with a solvent system such as ethyl acetate/hexane can be employed to separate the desired product from reaction byproducts and unreacted starting materials, achieving purities greater than 99%.
Extraction: Liquid-liquid extraction is often used during the workup of a reaction to separate the product from inorganic salts and other water-soluble impurities. For piperidine derivatives, this may involve partitioning the compound between an organic solvent and an aqueous phase. nih.gov
Analytical Purity Assessment:
Once isolated, the purity of this compound is assessed using various analytical techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a sample. For chiral compounds, specialized chiral HPLC columns are used to separate enantiomers and determine the enantiomeric excess (ee) of the product. researchgate.netmdpi.com This is essential for verifying the success of a stereoselective synthesis or chiral resolution. researchgate.net
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure and identity of the synthesized compound. nih.govnih.gov While these methods primarily provide structural information, they can also give an indication of purity by revealing the presence of unexpected signals or peaks corresponding to impurities.
Differential Scanning Calorimetry (DSC): DSC can be used to assess the purity of a crystalline solid by analyzing its melting behavior. nih.gov A sharp melting point observed over a narrow temperature range is indicative of a high-purity compound. nih.gov
Table 3: Purification and Analytical Techniques
| Technique | Purpose | Typical Conditions/System | Outcome |
|---|---|---|---|
| Recrystallization | Purification of crude solid product | Ethanol/water (3:1) | High-purity (>99.5%) crystalline solid |
| Flash Chromatography | Purification of crude product | Silica gel, ethyl acetate/hexane gradient | >99% purity after a single pass |
| Chiral HPLC | Purity and enantiomeric excess determination | Chiral stationary phase (e.g., Amycoat) mdpi.com | Separation of enantiomers, quantification of ee mdpi.com |
| NMR Spectroscopy | Structural confirmation and purity check | ¹H, ¹³C NMR | Verification of chemical structure |
| Mass Spectrometry | Molecular weight confirmation | ESI-MS | Determination of molecular mass and fragmentation pattern |
Advanced Structural Characterization and Conformational Analysis of N Piperidin 3 Ylmethyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Conformation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For N-(piperidin-3-ylmethyl)acetamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to establish atomic connectivity and probe the molecule's conformational dynamics.
The ¹H NMR spectrum of this compound provides information on the number of different proton environments, their chemical shifts, spin-spin coupling patterns, and relative numbers. The expected signals are assigned based on typical chemical shift ranges for similar functional groups. The piperidine (B6355638) ring protons exhibit complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The acetamide (B32628) group gives rise to characteristic signals for the methyl and N-H protons.
Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts are indicative of the carbon's local electronic environment, with carbons attached to electronegative atoms like nitrogen and oxygen appearing at higher chemical shifts (downfield).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number(s) | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| 1 | CH₃ (Acetamide) | ~2.0 | Singlet | 3H |
| 2 | CH₂ (Aliphatic) | ~3.1 - 3.3 | Multiplet | 2H |
| 3 | CH (Piperidine) | ~1.7 - 1.9 | Multiplet | 1H |
| 4, 8 | CH₂ (Piperidine, axial/equatorial) | ~1.1 - 1.9 | Multiplets | 4H |
| 5, 7 | CH₂ (Piperidine, adjacent to NH) | ~2.5 - 3.1 | Multiplets | 4H |
| 6 | NH (Amide) | ~5.5 - 6.5 | Broad Triplet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number(s) | Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | C=O (Amide) | ~170 - 172 |
| 2 | CH₃ (Acetamide) | ~22 - 24 |
| 3 | CH₂ (Aliphatic) | ~45 - 47 |
| 4 | CH (Piperidine) | ~35 - 38 |
| 5 | CH₂ (Piperidine) | ~28 - 32 |
| 6 | CH₂ (Piperidine) | ~24 - 26 |
| 7 | CH₂ (Piperidine, adjacent to NH) | ~46 - 49 |
Note: Predicted chemical shifts are based on general values for similar structural motifs and can vary depending on the solvent and experimental conditions illinois.educompoundchem.comlibretexts.orgdu.edu.
To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the CH proton at position 3 and the adjacent CH₂ protons on the piperidine ring, as well as among all the interconnected protons of the piperidine ring system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the singlet at ~2.0 ppm in the ¹H spectrum would correlate with the carbon signal at ~23 ppm in the ¹³C spectrum, confirming the assignment of the acetamide methyl group scielo.br.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups. Key HMBC correlations for this compound would include the correlation between the protons of the methylene bridge (position 2) and the carbonyl carbon (position 1), as well as the CH carbon of the piperidine ring (position 3), confirming the link between the acetamide and piperidine moieties scielo.br. The amide proton would also show a correlation to the carbonyl carbon and the methylene bridge carbon.
Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, confirming the proposed connectivity and allowing for the assignment of all proton and carbon resonances scielo.br.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes nih.govmdpi.com.
The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups: the secondary amide and the secondary amine of the piperidine ring.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretching | 3350 - 3250 | Medium |
| N-H (Amine) | Stretching | 3350 - 3300 | Weak-Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium-Strong |
| C=O (Amide I) | Stretching | 1680 - 1630 | Strong |
| N-H (Amide II) | Bending | 1570 - 1515 | Strong |
The most prominent peak would be the strong C=O stretching vibration (Amide I band) researchgate.net. The N-H stretching vibrations of the amide and the piperidine amine may overlap. The N-H bending vibration (Amide II band) is also a characteristic and strong absorption. The region from 3000-2850 cm⁻¹ will contain multiple peaks due to the C-H stretching of the methyl and methylene groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The utility of this technique depends on the presence of chromophores—parts of a molecule that absorb light.
For this compound, the structure lacks any extended conjugated systems or aromatic rings, which are typically strong chromophores. The only relevant chromophore is the carbonyl group (C=O) of the amide. This group can undergo a weak n → π* electronic transition. Consequently, the compound is expected to exhibit only a weak absorption band in the far UV region, typically around 210-220 nm. No significant absorption is predicted in the near UV (250-400 nm) or the visible (400-800 nm) regions of the electromagnetic spectrum.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing fragmentation patterns.
For this compound (C₈H₁₆N₂O), the exact monoisotopic mass is 156.1263 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 156. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be prominently observed at m/z 157.
Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways common to amides and cyclic amines:
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the piperidine nitrogen is a common pathway for cyclic amines. This would lead to the loss of alkyl radicals and the formation of a stable iminium ion. A primary fragment would be the piperidinylmethyl cation at m/z 98.
Amide Bond Cleavage: The molecule can fragment around the amide linkage. Cleavage of the CO-NH bond can lead to the formation of an acetyl cation (CH₃CO⁺) at m/z 43.
Cleavage of the Methylene Bridge: Fragmentation can occur at the CH₂-piperidine bond, leading to the formation of a resonance-stabilized piperidine-containing fragment.
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 157 | [C₈H₁₇N₂O]⁺ | Protonated molecule [M+H]⁺ |
| 114 | [C₅H₁₀N₂O]⁺ | Loss of CH₃CO group from [M+H]⁺ |
| 98 | [C₆H₁₂N]⁺ | Piperidinylmethyl cation |
| 84 | [C₅H₁₀N]⁺ | Piperidinium (B107235) ion after rearrangement |
These predicted fragmentation patterns, in conjunction with the accurate mass measurement of the molecular ion, would serve to unequivocally confirm the molecular structure of this compound scielo.brresearchgate.net.
Due to the absence of specific X-ray diffraction data for this compound in the provided search results, a detailed analysis of its solid-state molecular geometry and crystal packing, as requested by the user, cannot be generated. The search did not yield any scholarly articles or crystallographic databases containing the necessary information, such as unit cell dimensions, bond lengths, bond angles, or details of intermolecular interactions, for this particular compound.
To provide a comprehensive and accurate "Advanced Structural Characterization and Conformational Analysis," access to a published crystal structure of this compound is essential. Without this fundamental data, any attempt to describe the X-ray diffraction analysis would be speculative and would not meet the required standard of scientific accuracy and detail.
Therefore, the section on "X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing" cannot be completed at this time. Further research would be required to locate a crystallographic study of this compound.
Chemical Reactivity and Mechanistic Pathways of N Piperidin 3 Ylmethyl Acetamide
Hydrolysis Kinetics and Mechanisms of the Acetamide (B32628) Moiety
The hydrolysis of the acetamide group in N-(piperidin-3-ylmethyl)acetamide involves the cleavage of the amide bond to yield acetic acid and (piperidin-3-yl)methanamine. This reaction can proceed under both acidic and basic conditions, with the mechanism and rate being highly dependent on the pH of the environment. psu.educhemicalbook.com
In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This also forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion, which is a poor leaving group. This step is typically the rate-determining step and requires significant energy input, often in the form of heat. organic-chemistry.org The resulting carboxylic acid is deprotonated by the strongly basic amine anion to form a carboxylate salt.
Table 1: General Products of this compound Hydrolysis
| Condition | Reactants | Major Products |
| Acidic (e.g., HCl, H₂O, heat) | This compound | Acetic acid, (Piperidin-3-yl)methanamine hydrochloride |
| Basic (e.g., NaOH, H₂O, heat) | This compound | Sodium acetate (B1210297), (Piperidin-3-yl)methanamine |
Investigation of Electrophilic and Nucleophilic Reaction Sites on the Piperidine (B6355638) Ring
The piperidine ring of this compound possesses both nucleophilic and electrophilic character, allowing for a variety of chemical transformations. The secondary amine within the piperidine ring is a primary nucleophilic site. The lone pair of electrons on the nitrogen atom can readily participate in reactions with electrophiles.
Common reactions at the piperidine nitrogen include:
N-Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.
N-Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group.
N-Arylation: Coupling with aryl halides, often catalyzed by transition metals.
The carbon atoms of the piperidine ring can act as electrophilic centers, particularly after activation. For instance, oxidation of the piperidine ring can lead to the formation of an enamine or an iminium ion, which are susceptible to attack by nucleophiles. However, direct electrophilic substitution on the piperidine ring is generally not facile and requires specific activating groups or reaction conditions.
Oxidation-Reduction Potentials and Reaction Dynamics
The oxidation and reduction reactions of this compound primarily involve the piperidine ring and the acetamide functional groups.
Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation. Common oxidizing agents can convert the piperidine nitrogen to an N-oxide. More vigorous oxidation can lead to ring-opening reactions. The presence of the acetamide group can influence the oxidation potential and the regioselectivity of the oxidation. While specific oxidation-reduction potentials for this compound are not documented, studies on similar piperidine derivatives indicate that the nitrogen atom is the most readily oxidized site.
Reduction: The acetamide carbonyl group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine, yielding N-ethyl-(piperidin-3-yl)methanamine. organic-chemistry.org This reaction provides a pathway to modify the core structure and is a common transformation in medicinal chemistry to explore structure-activity relationships.
Table 2: Common Oxidation and Reduction Reactions
| Reaction Type | Reagent | Major Product |
| Oxidation | Hydrogen peroxide | This compound N-oxide |
| Reduction | Lithium aluminum hydride (LiAlH₄) | N-ethyl-(piperidin-3-yl)methanamine |
Derivatization Chemistries for Ligand Design and Functional Probe Development
The structural scaffold of this compound is a valuable starting point for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and chemical biology. nih.gov The reactivity of both the piperidine nitrogen and the potential for modification of the acetamide group allow for extensive derivatization.
Ligand Design: The piperidine moiety is a common scaffold in the design of ligands for various biological targets. nih.gov The nitrogen atom can act as a key hydrogen bond acceptor or can be functionalized to introduce specific recognition elements. The acetamide group can also be modified to alter the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity for a particular receptor or enzyme. For instance, replacing the acetyl group with other acyl or sulfonyl groups can significantly impact the pharmacological profile.
Functional Probe Development: Functional probes are molecules designed to interact with and report on biological systems. This compound can be derivatized to create such probes. This can be achieved by:
Introducing a reporter group: A fluorescent dye or a radioactive isotope can be attached to the molecule, often at the piperidine nitrogen or by modifying the acetamide group.
Attaching a reactive group: A group capable of forming a covalent bond with a biological target can be incorporated to create an irreversible inhibitor or an affinity-based probe.
The versatility of the this compound scaffold makes it an attractive building block for creating libraries of compounds for high-throughput screening and for the development of targeted therapeutic agents and diagnostic tools. niper.gov.in
Computational Chemistry and Molecular Modeling of N Piperidin 3 Ylmethyl Acetamide
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For N-(piperidin-3-ylmethyl)acetamide, DFT calculations can provide fundamental insights into its molecular properties. While specific, in-depth research articles on DFT analysis of this exact compound are not prevalent, the methodology is widely applied to analogous piperidine (B6355638) and acetamide-containing structures, establishing a clear framework for analysis. researchgate.netnih.gov
DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are first employed to determine the molecule's most stable three-dimensional geometry by finding the lowest energy conformation. researchgate.netresearchgate.net This optimized structure is the foundation for calculating various electronic properties.
A key output of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the carbonyl group would be expected to be an electron-rich, electronegative region (red/yellow), while the hydrogen atoms on the piperidine nitrogen would be electron-poor, electropositive sites (blue). researchgate.net This information is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.
Table 1: Predicted Electronic Properties for this compound (Note: The following data are representative values that would be obtained from a typical DFT calculation, based on standard computational models and analysis of similar structures.)
| Property | Predicted Value / Description | Significance |
| Optimized Ground State Energy | Value in Hartrees (e.g., -480 to -500) | Represents the total electronic energy of the molecule in its most stable form. |
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | ~ 1.0 to 2.0 eV | Indicates the energy of the lowest available orbital for an incoming electron. |
| HOMO-LUMO Gap (ΔE) | ~ 7.5 to 9.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |
| Dipole Moment | ~ 2.5 to 4.0 Debye | Quantifies the overall polarity of the molecule, influencing solubility and interactions. |
| Molecular Electrostatic Potential (MEP) | Red/Yellow regions at Carbonyl Oxygen; Blue regions at Amine/Amide N-H | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. researchgate.net |
Molecular Docking Simulations for Putative Binding Interactions with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ekb.eg This method is crucial in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target.
For this compound, docking simulations would be performed against a specific macromolecular target to hypothesize its biological function. For instance, given the prevalence of piperidine scaffolds in neurological agents, a relevant target could be an enzyme like a kinase or a receptor such as an adenosine (B11128) receptor. researchgate.net
The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. The ligand's conformational flexibility is typically accounted for, allowing it to adapt its shape to the binding site. Docking algorithms then systematically sample numerous possible orientations and conformations of the ligand within the receptor's active site, scoring each pose based on a scoring function. This function estimates the binding free energy, with lower scores (more negative values) indicating a more favorable and stable interaction.
The results of a docking simulation provide two key pieces of information:
Binding Affinity: A numerical score (e.g., in kcal/mol) that ranks the binding poses and predicts the strength of the ligand-receptor interaction.
Binding Mode: The specific 3D orientation of the ligand in the active site, detailing the intermolecular interactions with key amino acid residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: This table is a hypothetical example based on docking studies of similar piperidine derivatives.)
| Parameter | Description |
| Target Protein | Hypothetical: Protein Kinase Akt1 nih.gov |
| Binding Affinity Score | -7.2 kcal/mol |
| Interacting Residues | ASP-292, LYS-179, THR-291, VAL-164 |
| Key Interactions | Hydrogen Bond: The carbonyl oxygen of the acetamide (B32628) group acts as a hydrogen bond acceptor with the backbone N-H of LYS-179. Hydrogen Bond: The piperidine ring nitrogen (as N-H) acts as a hydrogen bond donor to the side chain of ASP-292. Hydrophobic Interaction: The piperidine ring engages in hydrophobic interactions with the side chain of VAL-164. |
| Predicted Conformation | The piperidine ring adopts a chair conformation within the binding pocket. |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
Molecular Dynamics (MD) simulations provide detailed information about the behavior of a molecule over time by solving Newton's equations of motion for a system of atoms and molecules. This technique allows for the exploration of the conformational landscape, flexibility, and dynamic interactions of this compound in a simulated physiological environment (e.g., in a water box with ions).
An MD simulation begins with the optimized structure of the molecule. The system is then heated to a target temperature (e.g., 310 K) and equilibrated. During the production phase of the simulation, the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals, creating a "movie" of the molecule's motion.
Analysis of this trajectory reveals:
Conformational Flexibility: The piperidine ring can exist in various conformations, such as chair, boat, and twist-boat. MD simulations can quantify the stability of these forms and the energy barriers for interconversion.
Solvent Interactions: It shows how water molecules arrange around the solute and form hydrogen bonds, which is critical for understanding solubility and bioavailability.
Dynamic Behavior: Key metrics like the Root Mean Square Deviation (RMSD) of the atomic positions are calculated to assess the structural stability of the molecule over the simulation time. Fluctuations in specific dihedral angles can reveal the flexibility of the side chain.
Conformational Landscape: By clustering the conformations from the trajectory, the most populated (lowest energy) shapes of the molecule can be identified. This is crucial because a molecule may need to adopt a specific, less common conformation to bind effectively to a receptor. scielo.br
MD simulations complement molecular docking by showing how the ligand and receptor adapt to each other's presence, providing a more realistic view of the binding process.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that relate the chemical structures of a series of compounds to their biological activities. nih.gov A QSAR study would not focus on this compound alone, but on a library of its derivatives where specific parts of the molecule are systematically modified.
The goal is to develop a predictive model that can estimate the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The process involves several steps:
Dataset Assembly: A collection of this compound derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is required. nih.gov
Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, atom counts), 3D descriptors (e.g., molecular shape, volume), and electronic descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build an equation that correlates a subset of the descriptors with the observed biological activity. nih.gov
Validation: The model's robustness and predictive power are rigorously tested using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with a test set of compounds not used in model training. ekb.egnih.gov
For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used. nih.govnih.gov These methods generate 3D contour maps that visualize regions where modifying steric, electrostatic, or hydrophobic properties would likely increase or decrease activity, providing intuitive guidance for medicinal chemists.
Table 3: Example of a QSAR Model for a Series of Piperidine Derivatives (Note: This table represents a typical output from a QSAR study on piperidine derivatives, illustrating the correlation between molecular descriptors and biological activity.) nih.gov
| Model Type | Statistical Method | Key Descriptors | Statistical Quality |
| 2D-QSAR | Multiple Linear Regression (MLR) | - 3D-Autocorrelation (steric properties) - 2D-Autocorrelation (atomic properties) - Jurs-PNSA-3 (dipole-related) nih.gov | r² (Correlation Coefficient): 0.74 - 0.83 Q² (Cross-validation r²): 0.68 - 0.80 F (F-test value): 32 - 58 |
| Interpretation | The model suggests that the biological activity is significantly influenced by the spatial arrangement of atoms, the distribution of atomic properties, and the molecule's partial negative surface area. This information can guide the synthesis of new derivatives with optimized properties. |
Investigative Studies into the Biological Activity of N Piperidin 3 Ylmethyl Acetamide and Its Derivatives
Enzyme Modulation Research: Inhibition and Activation Mechanisms
Derivatives based on the piperidine-acetamide framework have been synthesized and evaluated for their ability to modulate the activity of various enzymes. The focus of this research has often been on inhibition, targeting enzymes implicated in neurodegenerative diseases and inflammation.
A series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and tested for their inhibitory potential against cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—and lipoxygenase (LOX). who.int AChE and BChE are critical for hydrolyzing the neurotransmitter acetylcholine (B1216132), and their inhibition is a key strategy in managing Alzheimer's disease. who.int Lipoxygenases are involved in the synthesis of leukotrienes, which are mediators of allergic and inflammatory diseases. who.int Many of the synthesized compounds in this family displayed significant inhibitory activity against these enzymes. who.int
Similarly, other research has highlighted the potential of acetamide (B32628) derivatives containing a piperidine (B6355638) ring as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases. nih.gov For instance, N-(naphthalen-1-yl)-2-(piperidin-1)-acetamide was reported to have inhibitory effects on AChE and/or BChE. nih.gov In silico docking studies on related N-aryl-2-(N-disubstituted) acetamide compounds suggested a selective affinity for MAO-B, an enzyme targeted in the treatment of Parkinson's disease. nih.gov
Further studies on N-substituted sulfonyl amides incorporating different heterocyclic motifs have identified potent inhibitors for both AChE and human carbonic anhydrase isoforms (hCA I and II), enzymes linked to a range of conditions from glaucoma to epilepsy. nih.gov While not direct derivatives of N-(piperidin-3-ylmethyl)acetamide, these findings underscore the versatility of the amide scaffold in designing enzyme inhibitors. nih.gov
Table 1: Enzyme Inhibition by Piperidine-Acetamide Derivatives
| Derivative Class | Target Enzyme(s) | Research Focus |
|---|---|---|
| N-aryl/aralkyl substitued-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | AChE, BChE, LOX | Alzheimer's Disease, Inflammation who.int |
| N-aryl-2-(N-disubstituted) acetamide | MAO-A, MAO-B, AChE, BChE | Neurodegenerative Diseases nih.gov |
Receptor Interaction Studies: Agonism and Antagonism at Molecular Targets
The piperidine-acetamide scaffold and its analogs have been investigated for their ability to bind to and modulate various receptors, demonstrating both agonist and antagonist activities. These interactions are fundamental to understanding the potential pharmacological effects of this class of compounds.
One notable study focused on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent and selective antagonist for the CB1 cannabinoid receptor. nih.gov Through molecular modeling, researchers identified specific conformations that allow the molecule to bind effectively to the receptor, with the pyrazole (B372694) C3 substituent potentially contributing to its antagonist activity. nih.gov
In the realm of serotonin (B10506) receptors, a series of 3-[3-(piperidin-1-yl)propyl]indoles were developed as highly selective agonists for the human 5-HT1D receptor, a target for migraine treatments. researchgate.net This research highlights how the piperidine moiety can be incorporated into structures that achieve high affinity and selectivity for specific G-protein coupled receptors.
Furthermore, research into α7 nicotinic acetylcholine receptors (nAChRs), which are targets for cognitive and inflammatory disorders, has explored ligands with related structural features. researchgate.net Studies on compounds like 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole derivatives, which share an azabicyclic core similar to piperidine, have identified both partial and silent agonists, demonstrating that subtle structural changes can fine-tune the functional activity at the receptor. researchgate.net
Finally, the anxiolytic drug Alpidem, which is a 2-(...)-N, N-dipropylacetamide derivative, is known for its high affinity for the BZ₁ (benzodiazepine-1) receptor, illustrating another facet of receptor interaction for acetamide-based compounds. researchgate.net
Table 2: Receptor Interactions of Piperidine-Containing Compounds
| Compound Class/Derivative | Target Receptor | Activity Profile |
|---|---|---|
| Pyrazole-carboxamide derivative | CB1 Cannabinoid Receptor | Antagonist nih.gov |
| 3-[3-(Piperidin-1-yl)propyl]indoles | 5-HT1D Serotonin Receptor | Agonist researchgate.net |
| 5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles | α7 Nicotinic Acetylcholine Receptor | Partial/Silent Agonist researchgate.net |
Mechanistic Exploration of Cellular Effects in Research Models
Investigations at the cellular level have sought to understand the mechanisms through which piperidine derivatives exert their biological effects. These studies have often focused on fundamental processes such as cell cycle progression and programmed cell death (apoptosis).
Research indicates that compounds structurally related to this compound can influence the cell cycle. Some piperidine derivatives have been observed to induce cell cycle arrest, a critical mechanism for controlling cell proliferation and a common target in anti-cancer research. More specifically, studies on N-substituted benzamides, such as declopramide, have shown that these molecules can induce a G2/M cell cycle block in human promyelocytic cancer cells (HL60). nih.gov This arrest in the G2/M phase, which precedes mitosis, appears to be a precursor to the induction of apoptosis. nih.gov The cell cycle block was found to occur even in the presence of caspase inhibitors, suggesting it is an upstream event relative to the execution of apoptosis. nih.gov
Apoptosis is a controlled form of cell death that is crucial for tissue homeostasis and for eliminating damaged or cancerous cells. Certain piperidine derivatives are known to induce apoptosis, sometimes through the disruption of fungal cell membranes.
Detailed mechanistic studies on N-substituted benzamides have revealed that their pro-apoptotic effects are mediated through the intrinsic mitochondrial pathway. nih.gov In murine and human cancer cell lines, these compounds were shown to trigger the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, a key initiator caspase. nih.gov The process was inhibited by the overexpression of the anti-apoptotic protein Bcl-2, further confirming the involvement of the mitochondrial pathway. nih.gov Interestingly, this induction of apoptosis was found to be independent of the tumor suppressor protein p53. nih.gov Other research on different compound classes, such as cyanoacrylamide derivatives, has also shown apoptosis induction through mechanisms involving the p53 gene and the activation of the executioner caspase-3. nih.gov
Antimicrobial and Antifungal Research Potential (in vitro)
The potential of piperidine-acetamide derivatives as antimicrobial and antifungal agents has been explored in several in vitro studies. These investigations have identified promising activity against various pathogenic microbes.
In the search for new antifungal agents, a series of novel thiazolidinone derivatives synthesized from 2-(piperidin-1-yl)ethylamine demonstrated significant efficacy. nih.gov When tested against a panel of seven fungi, the compounds showed particularly strong results against Rhodotorula sp. nih.gov Two of the derivatives exhibited a minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 16.5 μg/mL, making them 1.6 times more active than the standard antifungal drug fluconazole (B54011). nih.gov The proposed mechanism for some piperidine derivatives involves the disruption of the fungal cell membrane, leading to cell death.
The acetamide moiety has also been incorporated into scaffolds tested for antimycobacterial activity. A study on 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives revealed potent and selective inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Several compounds in the series showed promising activity, and in silico analysis suggested they possess favorable drug-like properties. nih.gov
Table 3: In Vitro Antimicrobial and Antifungal Activity of Piperidine Derivatives
| Derivative Class | Target Organism(s) | Key Finding(s) |
|---|---|---|
| Thiazolidinones from 2-(piperidin-1-yl)ethylamine | Rhodotorula sp., Candida spp., others | More active than fluconazole against Rhodotorula sp. nih.gov |
Anti-inflammatory and Neuroprotective Research Potential (in vitro/in silico)
The structural framework of this compound has served as a basis for designing compounds with potential anti-inflammatory and neuroprotective effects, as explored through in vitro assays and in silico computational modeling.
Research has shown that N-substituted benzamides, which are structurally analogous, can exert anti-inflammatory effects by inhibiting the activity of NF-κB (nuclear factor kappa B) and reducing the production of TNF-α (tumor necrosis factor-alpha), two key players in the inflammatory cascade. nih.gov More recent studies have focused on the NLRP3 inflammasome, a protein complex that triggers inflammatory responses. A derivative of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one containing an acetamide bridge was found to inhibit NLRP3-dependent pyroptosis and the release of the inflammatory cytokine IL-1β. mdpi.com Furthermore, studies on N-phenyl piperazine (B1678402) derivatives have demonstrated dose-dependent in vitro anti-inflammatory activity. biomedpharmajournal.org
From a neuroprotective standpoint, the inhibition of enzymes like cholinesterases and monoamine oxidases is a well-established strategy. As mentioned previously, various piperidine-acetamide derivatives have shown inhibitory potential against these enzymes in both in vitro and in silico studies. nih.govnih.gov Computational docking studies have been employed to predict the binding modes and affinities of these compounds to their target enzymes. For example, in silico evaluation of N-aryl-2-(N-disubstituted) acetamide compounds indicated a strong potential as selective inhibitors for enzymes implicated in neurodegeneration. nih.gov Similar in silico approaches have been used to evaluate other acetamide derivatives as potential inhibitors of enzymes associated with Alzheimer's disease, suggesting a promising avenue for the development of new neuroprotective agents. researchgate.net
Protein-Ligand Binding Research
No published studies on the protein-ligand binding of this compound or its derivatives were identified.
Coordination Chemistry and Ligand Design with N Piperidin 3 Ylmethyl Acetamide
Investigation of Chelation and Bonding Modes
Further research would be required to elucidate the coordination chemistry of N-(piperidin-3-ylmethyl)acetamide and to provide the data necessary to populate the requested article sections.
Future Directions and Emerging Research Avenues for N Piperidin 3 Ylmethyl Acetamide
Rational Design of Next-Generation Analogs
Rational drug design, which relies on understanding the structure and function of a biological target, offers a systematic approach to developing novel analogs of N-(piperidin-3-ylmethyl)acetamide with enhanced potency, selectivity, and pharmacokinetic profiles. This contrasts with traditional methods that rely on screening large libraries of compounds. By employing computational tools and structure-activity relationship (SAR) studies, researchers can intelligently modify the parent scaffold to achieve desired therapeutic effects.
Future research will likely focus on several key modification strategies:
Piperidine (B6355638) Ring Substitution: Introducing substituents at various positions on the piperidine ring can significantly alter a molecule's properties. For instance, functionalization at the C2, C3, or C4 positions can influence binding affinity and selectivity by creating new interactions with a target receptor or by altering the compound's conformational preferences. nih.govnih.gov SAR studies on related N-piperidinyl indoles have shown that the position of substitution (C2 vs. C3) dramatically affects intrinsic activity and receptor selectivity. nih.gov
Acetamide (B32628) Group Modification: The acetamide moiety is a critical pharmacophore that can be extensively modified. Elucidating the SAR of N,N-disubstitutions on the terminal acetamide of related scaffolds has shown that this position can be altered to introduce diverse chemical groups without sacrificing target affinity. wustl.edu This allows for the fine-tuning of properties like lipophilicity and plasma protein binding.
Linker Modification: The methylene linker between the piperidine and acetamide groups can be lengthened, shortened, or replaced with other functional groups to optimize the spatial orientation of the two key moieties.
Computational methods are central to this design process. Molecular docking can predict how analogs will bind to a specific protein target, while molecular dynamics simulations can reveal the stability of these interactions over time. nih.gov These in silico techniques allow for the virtual screening of thousands of potential analogs, prioritizing the most promising candidates for synthesis and biological evaluation, thereby saving significant time and resources.
| Modification Site | Strategy | Potential Impact | Relevant Design Principle |
|---|---|---|---|
| Piperidine Ring | Introduction of alkyl, aryl, or halogen groups | Alter lipophilicity, metabolic stability, and steric interactions | Structure-Activity Relationship (SAR) nih.govresearchgate.net |
| Piperidine Nitrogen | Substitution with various protecting or functional groups | Control site-selectivity of further reactions; modulate basicity | Site-selective functionalization nih.gov |
| Acetamide Nitrogen | N-alkylation or N-arylation | Modify hydrogen bonding capacity and pharmacokinetic properties | Bioisosteric replacement |
| Acetyl Group | Replacement with other acyl groups or bioisosteres | Enhance target affinity and selectivity | Pharmacophore modification wustl.edu |
| Methylene Linker | Vary length or rigidity (e.g., introduce unsaturation) | Optimize spatial orientation for target binding | Conformational constraint |
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
While standard spectroscopic methods like 1H and 13C NMR are sufficient for routine structural confirmation, a deeper understanding of the dynamic nature of this compound requires more advanced techniques. The molecule's flexibility, stemming from the piperidine ring's chair-boat interconversion and the rotation around the amide bond, is critical to its biological function and interactions.
Future research can employ a suite of advanced spectroscopic methods to probe these dynamics:
Dynamic NMR (DNMR) Spectroscopy: Temperature-dependent NMR studies are powerful tools for investigating conformational changes that occur on the NMR timescale. researchgate.netrsc.org For this compound, DNMR could be used to calculate the activation energy barriers (ΔG‡) for piperidine ring inversion and for the restricted rotation of the C-N amide bond. researchgate.netrsc.org Such studies on related piperazine (B1678402) compounds have successfully distinguished between the energy barriers for these two distinct dynamic processes. rsc.org
Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy are highly sensitive to molecular vibrations and are particularly well-suited for studying hydrogen bonding. acs.orgthermofisher.com For this compound, these techniques can be used to investigate inter- and intramolecular hydrogen bonds involving the N-H and C=O groups of the acetamide moiety. acs.orgnih.gov The analysis of solvent-induced frequency shifts in the amide fingerprint region can provide detailed information about the molecule's hydration shell and its interactions in different environments. acs.orgresearchgate.net
Computational Spectroscopy: Combining experimental results with high-level theoretical calculations (e.g., Density Functional Theory, DFT) provides a more complete picture. nih.gov Quantum mechanical calculations can predict vibrational frequencies and NMR chemical shifts for different conformers, aiding in the interpretation of complex experimental spectra. This integrated approach has been successfully used to study the conformational preferences and hydrogen bonding networks of similar molecules. nih.govresearchgate.net
| Technique | Dynamic Property Investigated | Information Gained |
|---|---|---|
| Dynamic NMR (DNMR) | Piperidine ring inversion and amide bond rotation | Activation energy barriers (ΔG‡), rates of conformational exchange researchgate.netwesternsydney.edu.au |
| 2D NMR (NOESY/ROESY) | Through-space proton-proton proximity | Determination of preferred solution-state conformation and stereochemistry ipb.pt |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Inter- and intramolecular hydrogen bonding | Strength and nature of H-bonds involving N-H and C=O groups nih.gov |
| Raman Spectroscopy | Vibrational modes, particularly in aqueous solution | Complementary data to FTIR, less interference from water signals acs.orgthermofisher.com |
| Quantum Mechanics (e.g., DFT) | Conformational energy landscapes | Theoretical prediction of stable conformers and their relative energies researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.com For this compound, these computational tools can be applied across the entire discovery pipeline, from initial hit generation to lead optimization.
Key applications of AI and ML in this context include:
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast libraries of known molecules to "learn" the rules of chemistry and pharmacology. researchgate.netnih.govfrontiersin.org These models can then be used to design entirely new molecules, based on the this compound scaffold, that are optimized for specific properties like high bioactivity and low toxicity. mdpi.comresearchgate.net
Bioactivity and Property Prediction: ML models, particularly those based on deep learning and random forests, can be trained to predict the biological activity of novel compounds against specific targets. ijcrt.orgnih.gov By learning from complex structure-activity relationships within large datasets, these models can rapidly screen virtual libraries of this compound analogs to identify those with the highest probability of success. nih.govresearchgate.net Furthermore, ML is highly effective at predicting crucial ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, helping to eliminate compounds with unfavorable profiles early in the discovery process. frontiersin.org
Lead Optimization: AI can guide the refinement of lead compounds by predicting how specific structural modifications will impact a range of properties simultaneously. frontiersin.org This multi-parameter optimization is difficult to achieve through traditional medicinal chemistry intuition alone and can significantly shorten the cycle time for developing a preclinical candidate.
| AI/ML Application | Technique/Model | Objective | Potential Outcome |
|---|---|---|---|
| De Novo Design | Generative Models (RNNs, GANs) | Generate novel molecular structures with desired properties | Discovery of new chemical scaffolds with improved activity nih.govnih.gov |
| Virtual Screening | Classification/Regression Models (Random Forest, SVM) | Predict bioactivity of virtual compounds against a target | Rapid identification of high-potential hits from large libraries ijcrt.org |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predict ADMET properties (e.g., solubility, toxicity) | Early-stage filtering of compounds with poor pharmacokinetic profiles frontiersin.org |
| Lead Optimization | Deep Reinforcement Learning | Iteratively modify a lead compound to optimize multiple properties | Accelerated development of preclinical candidates with balanced profiles nih.gov |
Exploration of this compound in Materials Science and other Non-Biological Applications
Beyond its potential in pharmacology, the chemical structure of this compound makes it an intriguing candidate for applications in materials science and other non-biological fields. The presence of reactive functional groups—specifically the secondary amine in the piperidine ring and the amide group—opens the door to its use as a versatile chemical building block or monomer.
Emerging research avenues in this domain include:
Polymer Synthesis: The secondary amine of the piperidine ring and the N-H of the amide group can participate in polymerization reactions. This compound could serve as a monomer for the synthesis of novel polymers, such as polyamides or polyamines. digitellinc.com Polymers incorporating piperidine moieties have been synthesized to create materials with specific properties, including temperature-responsive polymers (hydrogels) and cationic polymers for biotechnology applications. digitellinc.comnih.gov Depending on the polymerization strategy, these materials could exhibit unique thermal, mechanical, or solution properties.
Functional Materials and Coatings: The piperidine moiety is known to be a useful scaffold in various chemical industries. wikipedia.org Piperidine derivatives have been explored as corrosion inhibitors, components in agrochemicals, and as specialty solvents. ijnrd.org The ability of the amine and amide groups to interact with surfaces or other molecules suggests that this compound or its derivatives could be developed for use in functional coatings, adhesives, or as cross-linking agents in more complex material systems.
Coordination Chemistry: The nitrogen atoms in the molecule can act as ligands, coordinating with metal ions to form metal-organic complexes. These complexes could have interesting catalytic or magnetic properties, representing another area for non-biological exploration.
| Application Area | Relevant Chemical Feature | Potential Function of the Compound | Example of Related Research |
|---|---|---|---|
| Polymer Science | Bifunctional nature (secondary amine and amide) | Monomer for synthesis of polyamides, polyamines, or functional polymers | Synthesis of temperature-responsive polymers with piperidine side chains nih.gov |
| Materials Science | Polar functional groups (amine, amide) | Component in functional coatings, adhesives, or as a cross-linker | Use of piperidine derivatives as corrosion inhibitors ijnrd.org |
| Supramolecular Chemistry | Hydrogen bond donor (N-H) and acceptor (C=O) sites | Building block for self-assembling systems or hydrogels | Formation of inter- and intramolecular hydrogen bonds driving material properties nih.gov |
| Industrial Chemistry | Piperidine scaffold | Intermediate for agrochemicals or specialty chemicals | General use of piperidines as solvents and bases in chemical processes wikipedia.orgijnrd.org |
Q & A
What synthetic methodologies are most effective for preparing N-(piperidin-3-ylmethyl)acetamide, and how can reaction parameters be optimized?
Answer:
The synthesis of this compound can leverage protocols from analogous piperidine-linked acetamides. For instance, coupling reactions using mixed anhydrides (e.g., acetic anhydride) or activating agents (e.g., carbodiimides) are common. Key parameters include:
- Catalysts/Reagents : Use of N-methylpiperidine to reduce racemization in peptide-like couplings .
- Temperature : Reflux conditions (e.g., 80–100°C) in aprotic solvents like DMF or THF to enhance reaction efficiency .
- Purification : Column chromatography with silica gel or recrystallization to achieve >95% purity .
Advanced Consideration : Microwave-assisted synthesis (e.g., 100–150 W, 10–30 min) can accelerate reaction kinetics, as demonstrated for structurally similar acetamides .
How should researchers validate the structural integrity and purity of this compound?
Answer:
Characterization requires a multi-technique approach:
- Spectroscopy :
- NMR : Confirm piperidine proton environments (δ 1.5–3.0 ppm) and acetamide carbonyl resonance (δ 165–170 ppm) .
- IR : Detect amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₁₆N₂O: calculated 156.1266) .
Advanced Consideration : X-ray crystallography can resolve conformational ambiguities in the piperidine ring and acetamide linkage .
What in vitro assays are recommended for evaluating the anticancer activity of this compound derivatives?
Answer:
- MTT Assay : Test cytotoxicity against panels like HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cells, with IC₅₀ values <50 µM indicating potency .
- Mechanistic Studies :
- Apoptosis assays (Annexin V/PI staining).
- Cell cycle analysis (flow cytometry) to identify G1/S arrest .
Advanced Consideration : Use 3D tumor spheroid models to mimic in vivo conditions and assess penetration efficacy .
How can contradictory biological activity data across cell lines be systematically addressed?
Answer:
Discrepancies (e.g., high activity in HCT-116 but low in MCF-7) may arise due to:
- Cellular Uptake Differences : Quantify intracellular compound levels via LC-MS .
- Target Heterogeneity : Perform kinase profiling or proteomic analysis to identify differential target expression .
Advanced Consideration : Employ CRISPR-Cas9 knockouts of suspected targets to validate mechanism-of-action hypotheses .
What strategies optimize the scalability of this compound synthesis for industrial translation?
Answer:
- Process Intensification :
- Continuous flow reactors to enhance mixing and reduce side reactions .
- Solvent recycling (e.g., toluene or ethyl acetate) to minimize waste .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
Advanced Consideration : Computational fluid dynamics (CFD) modeling to predict heat/mass transfer in large-scale reactors .
How can structure-activity relationship (SAR) studies guide the design of improved this compound analogs?
Answer:
- Core Modifications :
- Piperidine Substituents : Introduce methyl or fluoro groups at C3 to enhance lipophilicity and blood-brain barrier penetration .
- Acetamide Linker : Replace with sulfonamide or urea groups to modulate solubility .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like HDACs or kinases .
Advanced Consideration : Synchrotron-based crystallography to resolve ligand-target interactions at atomic resolution .
What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatility .
- Waste Disposal : Segregate organic waste containing piperidine derivatives for incineration .
Advanced Consideration : Conduct Ames tests to assess mutagenicity before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
